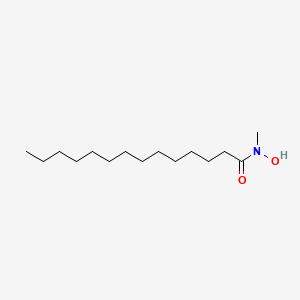![molecular formula C10H13N3O B14639282 3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile CAS No. 54777-03-6](/img/structure/B14639282.png)
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile is an organic compound with the molecular formula C10H13N3O It is a derivative of hydrazine and contains a methoxyphenyl group attached to a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile typically involves the reaction of 4-methoxyphenylhydrazine with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or centrifugation. Further purification steps may include distillation or solvent extraction to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile exerts its effects depends on its interaction with molecular targets. The methoxyphenyl group may interact with specific enzymes or receptors, leading to changes in cellular pathways. The nitrile group can also participate in reactions that modify the compound’s activity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxyphenyl)-3-methylpiperazine hydrochloride
- 1-(4-Methoxyphenyl)-3-methylpiperazine dihydrochloride
- 3-Methyl-1-phenylpiperazine hydrochloride
Uniqueness
3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54777-03-6 |
|---|---|
Molekularformel |
C10H13N3O |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-(N-amino-4-methoxyanilino)propanenitrile |
InChI |
InChI=1S/C10H13N3O/c1-14-10-5-3-9(4-6-10)13(12)8-2-7-11/h3-6H,2,8,12H2,1H3 |
InChI-Schlüssel |
HSLXKSVSJYHXEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)
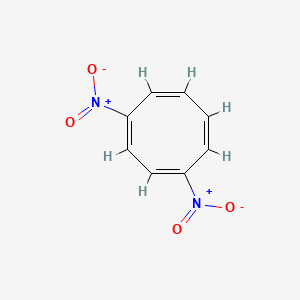
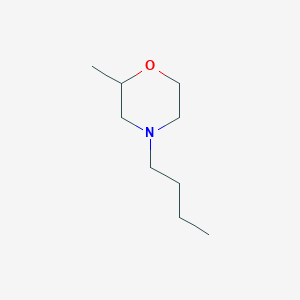
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
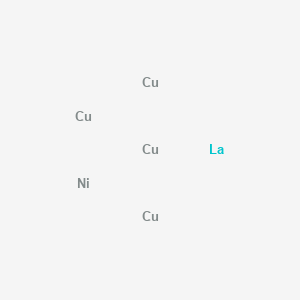
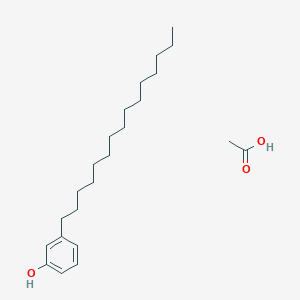
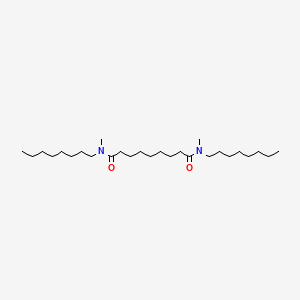
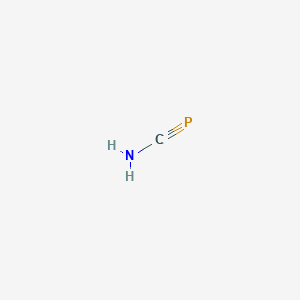
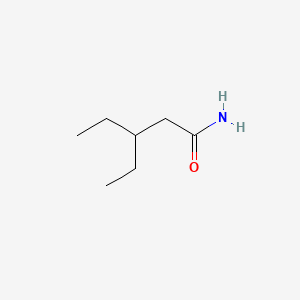
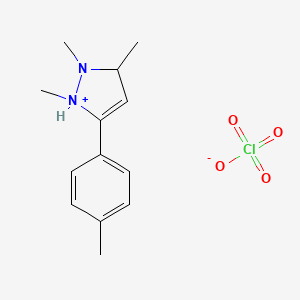
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
